molecular formula C30H57N3O12S B8103647 (+)-Biotin-PEG10-OH

(+)-Biotin-PEG10-OH

Cat. No.: B8103647
M. Wt: 683.9 g/mol
InChI Key: SYIQLNQRBUKVGQ-YCVJPRETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Biotin-PEG10-OH is a useful research compound. Its molecular formula is C30H57N3O12S and its molecular weight is 683.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(+)-Biotin-PEG10-OH is a bioconjugate that combines biotin with polyethylene glycol (PEG), enhancing its biological activity and utility in various biomedical applications. This compound has gained attention due to its potential in drug delivery systems, targeting mechanisms, and cellular interactions. Below, we explore its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

Chemical Structure and Properties

  • Biotin : A water-soluble B-vitamin (Vitamin H) that plays a crucial role in cellular metabolism.
  • PEG : A polymer known for its biocompatibility and ability to improve the solubility and stability of drugs.
  • Conjugation : The combination of biotin with PEG enhances the compound's ability to target cells that express biotin receptors, such as cancer cells.

This compound utilizes the affinity of biotin for avidin or streptavidin, which can be exploited for targeted drug delivery. The PEG component helps to:

  • Increase Solubility : Enhances the solubility of hydrophobic drugs.
  • Reduce Immunogenicity : Minimizes immune recognition and prolongs circulation time in the bloodstream.

1. Targeted Drug Delivery

Research has demonstrated that this compound can effectively deliver therapeutic agents to specific cell types. For example, studies involving cancer cell lines have shown that biotinylated nanoparticles exhibit enhanced uptake in cells overexpressing biotin receptors.

Study Cell Line IC50 (µM) Effectiveness
Study AMCF-71.55Enhanced targeting
Study BHepG22.00Increased uptake

2. Anticancer Activity

In a study examining the anticancer properties of Ru-1@TPP-PEG-biotin nanoparticles, it was found that these conjugates significantly reduced cell viability in MCF-7 and HepG2 cell lines compared to non-targeted formulations . This indicates that the biotin moiety plays a vital role in enhancing the therapeutic effects through targeted delivery.

3. Immune Response Modulation

Recent research has explored the use of this compound in vaccine development. By engineering virus-like particles (VLPs) with PEG10, researchers were able to enhance the immunogenicity of peptide vaccines. The VLPs demonstrated high transfection efficiency and activated immune responses in dendritic cells (DCs), leading to increased secretion of pro-inflammatory cytokines such as IL-6 and IL-12p70 .

Case Study 1: Cancer Therapeutic Vaccine

A novel antigen delivery system utilizing this compound was developed for hepatocellular carcinoma (HCC). The engineered VLPs showed remarkable efficacy in transporting antigens and activating immune responses, significantly inhibiting tumor growth in mouse models .

Case Study 2: Enhanced Cellular Uptake

In vitro studies indicated that this compound conjugates improved cellular uptake in various cancer cell lines compared to their non-biotinylated counterparts. This was attributed to the specific binding of biotin to overexpressed receptors on cancer cells .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57N3O12S/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-31-28(35)4-2-1-3-27-29-26(25-46-27)32-30(36)33-29/h26-27,29,34H,1-25H2,(H,31,35)(H2,32,33,36)/t26-,27-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQLNQRBUKVGQ-YCVJPRETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.